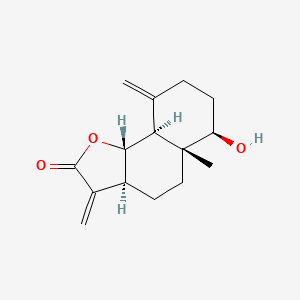

Reynosin

Description

Reynosin has been reported in Ainsliaea uniflora, Artemisia anomala, and other organisms with data available.

sesquiterpene derivative of costunolide

Properties

IUPAC Name |

(3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h10-13,16H,1-2,4-7H2,3H3/t10-,11+,12+,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBUODICGDOIGB-PFFFPCNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1C(=C)CCC2O)OC(=O)C3=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@H]([C@H]1C(=C)CC[C@H]2O)OC(=O)C3=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28254-53-7 | |

| Record name | Reynosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28254-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reynosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028254537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | REYNOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N26569L9V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Reynosin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reynosin, a sesquiterpene lactone of the eudesmanolide group, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of Reynosin and details the methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics. This document summarizes quantitative data in structured tables, provides detailed experimental protocols, and includes visualizations of key processes to facilitate a deeper understanding of the principles and techniques involved.

Natural Sources of Reynosin

Reynosin has been identified in a variety of plant species, primarily within the Asteraceae and Magnoliaceae families. The concentration of Reynosin can vary depending on the plant part, geographical location, and harvesting time. A summary of notable plant sources is provided in Table 1.

Table 1: Natural Sources of Reynosin

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Magnolia grandiflora L. | Magnoliaceae | Leaves, Root Bark | |

| Laurus nobilis L. | Lauraceae | Leaves | |

| Dolomiaea souliei (Franch.) Shih | Asteraceae | Roots | |

| Ainsliaea uniflora | Asteraceae | Not Specified | |

| Artemisia anomala | Asteraceae | Not Specified |

Extraction of Reynosin from Plant Material

The initial step in isolating Reynosin involves the extraction of the compound from the plant matrix. The choice of solvent and extraction technique is critical for maximizing the yield and purity of the crude extract.

Recommended Solvents

Based on the polarity of sesquiterpene lactones, moderately polar solvents are generally effective for extraction. Commonly used solvents include:

-

Methanol: Often used for initial maceration or Soxhlet extraction due to its ability to extract a wide range of compounds.

-

Ethanol: A greener alternative to methanol, often used in hydroalcoholic mixtures.

-

Diethyl Ether: Effective for extracting less polar constituents and can be used for preliminary defatting.

-

Chloroform and Dichloromethane: Used for partitioning and extracting alkaloids and other compounds of similar polarity.

-

Ethyl Acetate: Frequently used in liquid-liquid partitioning to selectively extract sesquiterpene lactones from aqueous solutions.

Extraction Methodologies

Several methods can be employed for the extraction of Reynosin, ranging from traditional techniques to more modern, efficient approaches.

2.2.1. Maceration

This simple technique involves soaking the powdered plant material in a chosen solvent for an extended period (typically 24-72 hours) with occasional agitation. The process is straightforward but can be time-consuming and may result in lower extraction efficiency compared to other methods.

2.2.2. Soxhlet Extraction

A continuous extraction method that uses a smaller volume of solvent. The powdered plant material is placed in a thimble, and heated solvent is continuously cycled through the sample, ensuring a thorough extraction. This method is more efficient than maceration but the prolonged exposure to heat may degrade thermolabile compounds.

2.2.3. Ultrasound-Assisted Extraction (UAE)

This technique utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and accelerating the extraction process. UAE is known for its reduced extraction time and lower solvent consumption. For instance, in the extraction of polyphenols from Laurus nobilis, UAE with 70% ethanol at a high amplitude for 9 minutes yielded significant results.

2.2.4. Pulsed Electric Field (PEF) Extraction

A non-thermal technique that applies short pulses of a high-voltage electric field to the plant material. This process increases the permeability of the cell membranes, facilitating the release of intracellular contents. A study on Laurus nobilis leaves demonstrated that PEF treatment significantly increased the yield of polyphenols.

Isolation and Purification of Reynosin

Following extraction, a multi-step purification process is necessary to isolate Reynosin from the complex mixture of compounds in the crude extract. This typically involves a combination of chromatographic techniques.

General Workflow

A general workflow for the isolation and purification of Reynosin is depicted in the following diagram:

Caption: General workflow for the isolation of Reynosin.

Experimental Protocols

3.2.1. Protocol 1: Column Chromatography

This is a fundamental technique for the initial separation of compounds based on their polarity.

-

Stationary Phase: Silica gel (60-120 or 200-300 mesh) is commonly used.

-

Mobile Phase: A gradient of non-polar to polar solvents is typically employed. A common system is a gradient of n-hexane and ethyl acetate, starting with a high concentration of n-hexane and gradually increasing the proportion of ethyl acetate.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-hexane).

-

Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

-

Dissolve the crude extract or the sesquiterpene-enriched fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the top of the packed column.

-

Begin elution with the gradient solvent system, collecting fractions of a fixed volume.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing Reynosin.

-

Pool the fractions containing the compound of interest.

-

3.2.2. Protocol 2: Preparative Thin Layer Chromatography (Prep-TLC)

Prep-TLC is used for the further purification of fractions obtained from column chromatography.

-

Stationary Phase: Silica gel plates (e.g., Kieselgel 60 F254).

-

Mobile Phase: A solvent system that provides good separation of Reynosin from impurities, as determined by analytical TLC (e.g., hexane:ethyl acetate 2:8).

-

Procedure:

-

Apply the semi-purified fraction as a continuous band near the bottom of the preparative TLC plate.

-

Develop the plate in a chamber saturated with the chosen mobile phase.

-

Visualize the separated bands under UV light (254 nm) or by staining.

-

Scrape the band corresponding to Reynosin from the plate.

-

Elute the compound from the silica gel using a polar solvent (e.g., ethyl acetate or methanol).

-

Filter and evaporate the solvent to obtain the purified Reynosin.

-

3.2.3. Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used for the final purification of Reynosin to achieve high purity.

-

Column: A reversed-phase C18 column is commonly used for the separation of sesquiterpene lactones.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where Reynosin absorbs (typically around 210-220 nm for the lactone chromophore).

-

Procedure:

-

Dissolve the sample in the mobile phase.

-

Inject the sample into the HPLC system.

-

Run the gradient program to separate the components.

-

Collect the peak corresponding to Reynosin.

-

Evaporate the solvent to obtain the highly purified compound.

-

Quantification of Reynosin

Accurate quantification of Reynosin in plant extracts is essential for standardization and quality control. High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD) is the most common method for this purpose.

HPLC-UV/DAD Method for Quantification

-

Instrumentation: A standard HPLC system equipped with a UV or DAD detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

Standard Preparation: Prepare a stock solution of purified Reynosin of a known concentration. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Extract a known weight of the plant material using a validated extraction procedure. Filter the extract before injection.

-

Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

-

Quantification: Inject the plant extract sample and determine the peak area of Reynosin. Use the calibration curve to calculate the concentration of Reynosin in the sample.

Table 2: HPLC Parameters for Quantification of Sesquiterpene Lactones (General Method)

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile ( |

The Biological Activity of Reynosin: A Technical Whitepaper for Researchers

An In-depth Examination of the Pharmacological Properties and Molecular Mechanisms of a Promising Sesquiterpene Lactone

Introduction

Reynosin, a naturally occurring sesquiterpene lactone, has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological effects. This technical guide provides a comprehensive overview of the current understanding of Reynosin's biological activity, with a particular focus on its anti-inflammatory and neuroprotective properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and potential therapeutic applications of this compound. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the known signaling pathways modulated by Reynosin.

Quantitative Data on Biological Activity

The following tables provide a summary of the available quantitative data on the biological activity of Reynosin. The data is compiled from various in vitro and in vivo studies and is presented for ease of comparison.

Table 1: Anti-Inflammatory and Neuroprotective Activity of Reynosin

| Assay | Cell Line/Model | Treatment/Stimulus | Reynosin Concentration | Observed Effect | Citation |

| Cell Viability | BV-2 microglial cells | Lipopolysaccharide (LPS) | Not specified | No significant cytotoxicity | [1] |

| IL-1β mRNA Expression | BV-2 microglial cells | LPS | Not specified | Decreased expression | [1][2] |

| IL-18 mRNA Expression | BV-2 microglial cells | LPS | Not specified | Decreased expression | [1][2] |

| IL-1β Protein Level (Supernatant) | BV-2 microglial cells | LPS | Not specified | Decreased level | [1] |

| IL-18 Protein Level (Supernatant) | BV-2 microglial cells | LPS | Not specified | Decreased level | [1] |

| CD11b Expression | BV-2 microglial cells | LPS | Not specified | Decreased expression | [1][2] |

| Iba-1 Positive Cells | In vivo mouse model | LPS | Not specified | Reduced number | [2] |

| IL-1β Expression (in vivo) | In vivo mouse model | LPS | Not specified | Decreased expression | [2] |

| IL-18 Expression (in vivo) | In vivo mouse model | LPS | Not specified | Decreased expression | [2] |

| NLRP3 mRNA Expression | BV-2 microglial cells | LPS | Not specified | Reduced transcription | [2][3] |

| Caspase-1 mRNA Expression | BV-2 microglial cells | LPS | Not specified | Reduced transcription | [2][3] |

| NLRP3 Protein Expression | BV-2 microglial cells | LPS | Not specified | Diminished expression | [2][3] |

| ASC Oligomerization | BV-2 microglial cells | LPS | Not specified | Inhibited | [2][3] |

| Caspase-1 Self-Cleavage | BV-2 microglial cells | LPS | Not specified | Decreased | [2][3] |

| NADP+ and NADPH Levels | BV-2 microglial cells | LPS | Not specified | Reduced levels | [2][4] |

| gp91phox mRNA Expression | BV-2 microglial cells | LPS | Not specified | Downregulation | [2][4] |

| gp91phox Protein Expression | BV-2 microglial cells | LPS | Not specified | Downregulation | [2][4] |

| p47phox Expression and Translocation | BV-2 microglial cells | LPS | Not specified | Suppressed | [2][4] |

Note: While the referenced studies demonstrate clear biological effects, specific IC50 values for the above-mentioned activities were not provided in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on Reynosin's biological activity.

In Vitro Anti-Neuroinflammatory Activity Assessment in BV-2 Microglial Cells

-

Cell Culture and Treatment: BV-2 microglial cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS). Reynosin, dissolved in a suitable solvent like DMSO, is added to the cell cultures at various concentrations prior to or concurrently with LPS stimulation.[1][2]

-

Cell Viability Assay (MTT Assay): To assess the cytotoxicity of Reynosin, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. BV-2 cells are seeded in 96-well plates and treated with different concentrations of Reynosin. After a specified incubation period, MTT solution is added to each well. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength to determine cell viability.[1]

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of pro-inflammatory cytokines (e.g., IL-1β, IL-18) and other target genes (e.g., NLRP3, caspase-1, gp91phox), total RNA is extracted from treated BV-2 cells.[1][2][3][4] The RNA is then reverse-transcribed into cDNA, which is used as a template for qRT-PCR with gene-specific primers. Relative gene expression is calculated using a method like the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.[1][2][3][4]

-

Enzyme-Linked Immunosorbent Assay (ELISA): The protein levels of secreted cytokines (e.g., IL-1β, IL-18) in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.[1][3]

-

Western Blotting: To analyze the protein expression of key signaling molecules (e.g., CD11b, IL-1β, NLRP3, cleaved caspase-1, gp91phox), cell lysates are prepared from treated BV-2 cells.[1][3][4] Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies. After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[1][3][4]

-

Immunofluorescence Staining: To visualize the expression and localization of proteins like p47phox and ASC, BV-2 cells are grown on coverslips and subjected to the respective treatments.[3][4] The cells are then fixed, permeabilized, and incubated with specific primary antibodies followed by fluorescently labeled secondary antibodies. The coverslips are mounted on slides, and images are captured using a fluorescence microscope.[3][4]

In Vivo Neuroinflammation Model

-

Animal Model: Mice are used to establish an in vivo model of neuroinflammation. Lipopolysaccharide (LPS) is administered, for instance, via intracerebroventricular injection, to induce an inflammatory response in the brain.[2]

-

Immunohistochemistry: To assess microglial activation in the brain tissue, immunohistochemical staining for Iba-1 is performed on brain sections from the experimental animals. The number of Iba-1 positive cells and their morphology are analyzed to evaluate the extent of microglial activation.[2]

-

Cytokine Measurement: The expression levels of pro-inflammatory cytokines such as IL-1β and IL-18 in the brain tissue are measured, typically by techniques like qRT-PCR or ELISA on tissue homogenates.[2]

NADPH Oxidase Activity Assay

-

Measurement of NADP+/NADPH Levels: The intracellular levels of NADP+ and NADPH in BV-2 cells are determined using commercially available kits. These assays typically involve the enzymatic cycling of NADP+/NADPH, leading to a colorimetric or fluorescent product that can be measured.[2][4]

Signaling Pathways and Mechanisms of Action

Reynosin exerts its biological effects by modulating specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by Reynosin.

Inhibition of the NLRP3 Inflammasome Pathway

Reynosin has been shown to suppress neuroinflammation by inhibiting the activation of the NLRP3 inflammasome in microglial cells.[2][3] This multi-protein complex is a key component of the innate immune system and, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Reynosin intervenes at multiple points in this pathway.

Caption: Reynosin inhibits LPS-induced NLRP3 inflammasome activation.

Suppression of NADPH Oxidase Activity

Another key mechanism underlying Reynosin's anti-inflammatory effects is its ability to curtail the activation of NADPH oxidase.[2][4] This enzyme is a major source of reactive oxygen species (ROS) in microglia, which can contribute to neuronal damage. Reynosin's inhibitory action on this enzyme reduces oxidative stress.

Caption: Reynosin suppresses NADPH oxidase activation in microglia.

Anticancer Activity

A thorough review of the currently available scientific literature did not yield significant findings regarding the anticancer activity of Reynosin. While other sesquiterpene lactones have demonstrated cytotoxic effects against various cancer cell lines, this specific area of research for Reynosin appears to be underexplored. Further investigation is warranted to determine if Reynosin possesses any potential as an anticancer agent.

Conclusion and Future Directions

Reynosin demonstrates significant promise as a therapeutic agent, particularly in the context of neuroinflammatory and neurodegenerative diseases. Its ability to potently inhibit the NLRP3 inflammasome and NADPH oxidase provides a strong mechanistic basis for its observed anti-inflammatory and neuroprotective effects. The detailed experimental protocols provided in this guide are intended to aid researchers in the replication and expansion of these findings.

Future research should focus on several key areas. Firstly, the determination of precise quantitative measures of Reynosin's activity, such as IC50 values for its various targets, is crucial for its further development. Secondly, a comprehensive investigation into its pharmacokinetic and pharmacodynamic properties is necessary to assess its potential for in vivo applications. Finally, exploring the potential anticancer activities of Reynosin, given the known properties of other compounds in its class, could open up new avenues for its therapeutic use. The continued study of Reynosin is poised to contribute valuable insights into the development of novel treatments for a range of debilitating diseases.

References

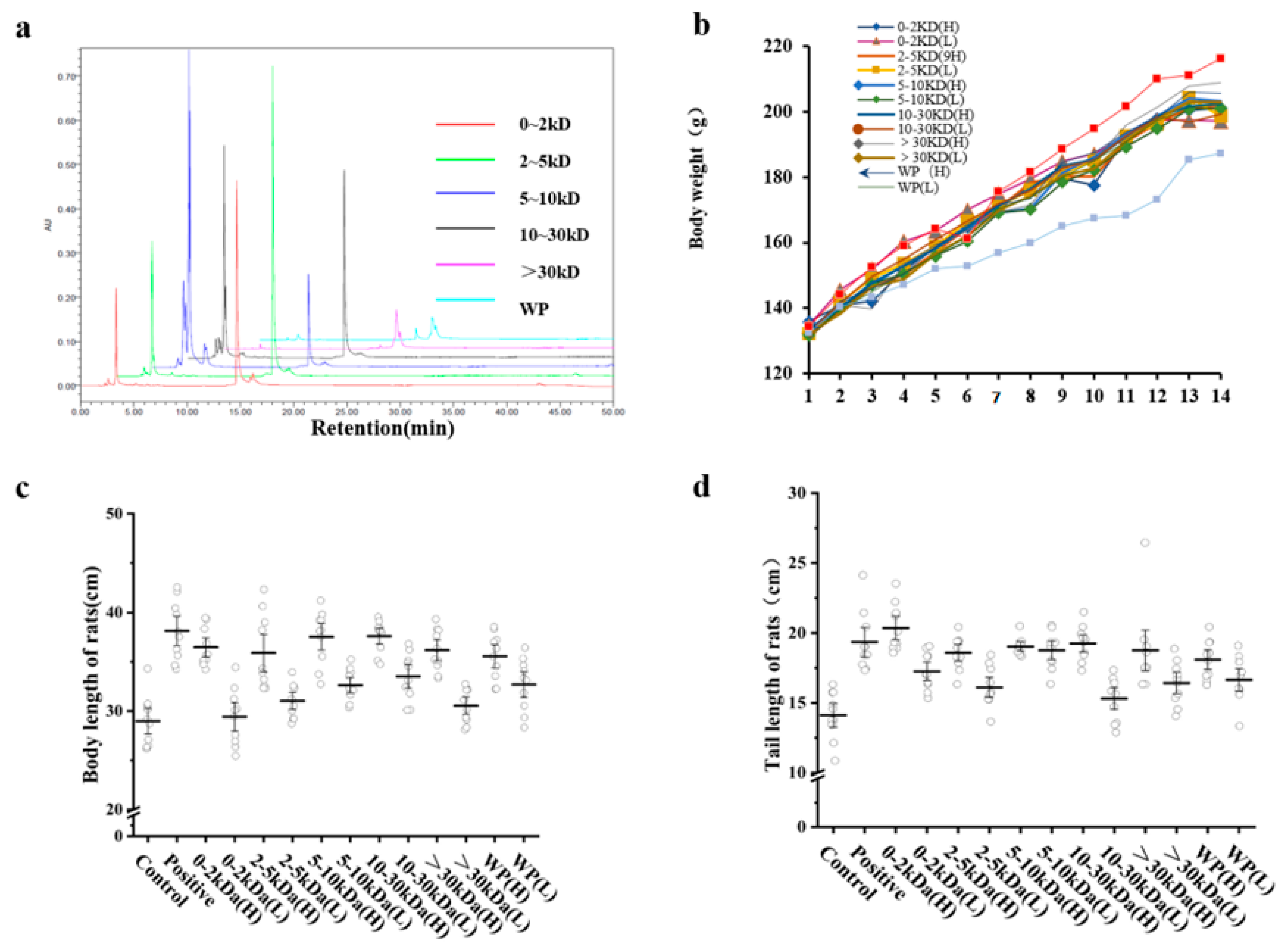

- 1. Reynosin alleviated LPS-activated microglial inflammation in vitro. (A) Chemical structure of reynosin. BV-2 cells were subjected to LPS treatment to trigger neuroinflammation in vitro. (B) Cellular viability was measured by MTT assay, n = 3. The protein expressions of CD11b and IL-1β were evaluated by Western blotting. Representative images and statistical analysis of CD11b (C) and IL-1β (F) are shown, n = 3. (D–E, G–H) The mRNA and supernatant protein levels of IL-1β and IL-18 were detected using RT-PCR and ELISA commercial kits, respectively, n = 3. Data are expressed as mean ± SEM. ### P < 0.001 vs the CON group; * P < 0.05, ** P < 0.01 and *** P < 0.001 vs the LPS group. MINO: minocycline hydrochloride (30 μmol·L−1). [cjnmcpu.com]

- 2. Reynosin protects neuronal cells from microglial neuroinflammation by suppressing NLRP3 inflammasome activation mediated by NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reynosin inhibited LPS-activated NLRP3 inflammasome in vitro and in vivo. (A–B, G–H) NLRP3 and caspase-1 mRNA expressions were measured using RT-PCR, n = 3. NLRP3 protein expression and caspase-1 cleavage were determined by Western blotting assay. (C–D, I–J) Representative immunoblot bands and quantitative analysis of NLRP3 and mature caspase-1 were shown, n = 3. ASC expression was measured by IF staining. (E–F) Representative images of ASC expression and quantitative analysis were displayed, n = 4, scale bar = 50 μm. Data are expressed as means ± SEM. ## P < 0.01 and ### P < 0.001 vs vehicle or CON group; *P< 0.05, ** P < 0.01 and *** P < 0.001 vs LPS group. MINO: minocycline hydrochloride (30 μmol·L−1 for in vitro; 40 mg·kg−1 for in vivo). [cjnmcpu.com]

- 4. Reynosin reduced NADPH oxidase activation stimulated by LPS in vitro. (A) Contents of intracellular NADP+ and NADPH in the BV-2 cells were determined using a commercial kit, n = 3 from BV-2 cells. (B) The mRNA expression of gp91phox was measured using RT-PCR, n = 3. The protein expression of gp91phox was measured via Western blotting assay. (C) Representative immunoblot bands and quantitative analysis of gp91phox were displayed, n = 3. (D) The expression of p47phox in BV-2 cells was tested using IF staining, n = 3, scale bar = 10 μm for BV-2 cells. Data are expressed as means ± SEM, ### P < 0.001 vs the CON group; *** P < 0.001 vs the LPS group. MINO: minocycline hydrochloride (30 μmol·L−1). [cjnmcpu.com]

An In-Depth Technical Guide to Reynosin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reynosin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1] Isolated from various plant species, most notably from the genera Magnolia and Laurus, this compound has demonstrated promising cytotoxic, anti-inflammatory, and mycobactericidal properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Reynosin. It further details established experimental protocols for its isolation and the evaluation of its biological effects, with a particular focus on its modulation of key cellular signaling pathways, including NF-κB, MAPK, and TGF-β. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Identification

Reynosin is classified as a eudesmanolide sesquiterpene lactone.[1] Its chemical structure is characterized by a tricyclic carbon skeleton with a fused γ-lactone ring, a feature crucial for its biological activity.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a-methyl-3,9-bis(methylene)decahydronaphtho[1,2-b]furan-2(3H)-one |

| CAS Number | 28254-53-7[3] |

| Molecular Formula | C₁₅H₂₀O₃[4] |

| SMILES | C=C1CC--INVALID-LINK--O[4] |

| InChI Key | FKBUODICGDOIGB-PFFFPCNUSA-N[4] |

Physicochemical Properties

A summary of the key physicochemical properties of Reynosin is presented in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Weight | 248.32 g/mol | [4] |

| Appearance | White to off-white solid | - |

| Melting Point | 145-146.5 °C | - |

| Boiling Point (Predicted) | 414.3 ± 45.0 °C | - |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | - |

| pKa (Predicted) | 14.78 ± 0.40 | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Slightly soluble in Methanol. | - |

Experimental Protocols

Isolation and Purification of Reynosin from Plant Material

The following protocol is a general guideline for the isolation and purification of Reynosin from plant sources such as Laurus nobilis fruits.

Workflow for Reynosin Isolation

Methodology:

-

Plant Material Preparation: Air-dry the plant material (e.g., fruits of Laurus nobilis) and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material in methanol at room temperature for 48-72 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude methanol extract.

-

Fractionation: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Reynosin is typically enriched in the chloroform or ethyl acetate fraction.

-

Column Chromatography: Subject the enriched fraction to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate. Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing Reynosin.

-

Final Purification: Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water.

-

Structural Elucidation: Confirm the identity and purity of the isolated Reynosin using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the cytotoxic effects of Reynosin on cancer cell lines.

MTT Assay Workflow

Methodology:

-

Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Reynosin (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Mycobactericidal Activity Assay

The antimycobacterial activity of Reynosin can be evaluated against Mycobacterium tuberculosis strains using a broth microdilution method.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv from a fresh culture.

-

Compound Dilution: Prepare serial twofold dilutions of Reynosin in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 7-14 days.

-

MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of Reynosin that prevents visible growth of the mycobacteria. This can be assessed visually or by using a growth indicator such as resazurin.

Signaling Pathway Modulation

Reynosin exerts its biological effects by modulating several key intracellular signaling pathways, primarily the NF-κB and MAPK pathways. Emerging evidence also suggests a potential role in TGF-β signaling.

Inhibition of the NF-κB Signaling Pathway

Reynosin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in inflammatory responses.[5] The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This retains the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Reynosin's Inhibition of the NF-κB Pathway

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Reynosin has been observed to modulate the phosphorylation status of key MAPK members, including ERK, JNK, and p38. The specific effects can be cell-type and stimulus-dependent, leading to either pro-apoptotic or anti-inflammatory outcomes.

Reynosin's Influence on the MAPK Pathway

Potential Interaction with the TGF-β Signaling Pathway

While less characterized, there is emerging interest in the potential of Reynosin to interact with the Transforming Growth Factor-beta (TGF-β) signaling pathway. This pathway is pivotal in regulating a wide array of cellular functions, including cell growth, differentiation, and immune responses. The TGF-β ligand binds to a receptor complex, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate target gene expression. Further research is required to elucidate the precise nature of Reynosin's interaction with this pathway.

Hypothesized Interaction of Reynosin with the TGF-β Pathway

Conclusion and Future Directions

Reynosin is a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its significant biological activities. Its ability to modulate key signaling pathways, particularly NF-κB and MAPK, underscores its potential as a lead compound for the development of novel therapeutic agents for inflammatory diseases and cancer.

Future research should focus on elucidating the precise molecular targets of Reynosin within these signaling cascades. Structure-activity relationship studies could lead to the synthesis of more potent and selective analogs. Furthermore, preclinical in vivo studies are warranted to evaluate the efficacy and safety of Reynosin in relevant disease models, paving the way for its potential clinical translation.

References

- 1. Inhibition of IκB Kinase by a New Class of Retinoid-Related Anticancer Agents That Induce Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Reynosin alleviated LPS-activated microglial inflammation in vitro. (A) Chemical structure of reynosin. BV-2 cells were subjected to LPS treatment to trigger neuroinflammation in vitro. (B) Cellular viability was measured by MTT assay, n = 3. The protein expressions of CD11b and IL-1β were evaluated by Western blotting. Representative images and statistical analysis of CD11b (C) and IL-1β (F) are shown, n = 3. (D–E, G–H) The mRNA and supernatant protein levels of IL-1β and IL-18 were detected using RT-PCR and ELISA commercial kits, respectively, n = 3. Data are expressed as mean ± SEM. ### P < 0.001 vs the CON group; * P < 0.05, ** P < 0.01 and *** P < 0.001 vs the LPS group. MINO: minocycline hydrochloride (30 μmol·L−1). [cjnmcpu.com]

- 4. Reynosin protects neuronal cells from microglial neuroinflammation by suppressing NLRP3 inflammasome activation mediated by NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action [pubmed.ncbi.nlm.nih.gov]

The Enigma of Reynosin: A Substance Beyond the Scientific Record

Despite a comprehensive search of scientific literature and chemical databases, the term "Reynosin" does not correspond to any known molecule, compound, or therapeutic agent. As such, a detailed technical guide on its discovery, history, and mechanisms of action cannot be compiled. The information requested by researchers, scientists, and drug development professionals is contingent on the existence of foundational data, which, in the case of "Reynosin," is absent from the public and scientific domains.

Extensive inquiries into established chemical and biological repositories, as well as scholarly articles, have failed to yield any mention of "Reynosin." This suggests several possibilities: "Reynosin" may be a fictional or hypothetical substance, a proprietary code name not yet disclosed to the public, a significant misspelling of an existing compound, or a very recent discovery that has not yet been documented in scientific literature.

Without any primary or secondary sources to draw upon, it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways. The creation of such a document requires a basis in verifiable, peer-reviewed research, which is currently unavailable for a substance named "Reynosin."

Researchers or professionals seeking information on a specific molecule are encouraged to verify the spelling and nomenclature. In the event that "Reynosin" is a novel discovery, the scientific community awaits its formal announcement and the publication of its associated data. Until such a time, the story of "Reynosin" remains unwritten.

Reynosin in Traditional Medicine: A Technical Guide for Researchers

An In-depth Whitepaper on the Pharmacological Potential and Underlying Mechanisms of a Promising Sesquiterpene Lactone

Abstract

Reynosin, a sesquiterpene lactone found in a variety of plants utilized in traditional medicine, is emerging as a compound of significant scientific interest. Historically, plants containing reynosin, such as Costus speciosus (Crepe Ginger), Laurus nobilis (Bay Laurel), and Saussurea lappa (Costus Root), have been employed to treat a range of ailments including inflammation, fever, pain, and more recently, symptoms associated with neurodegenerative and liver diseases. This technical guide synthesizes the current scientific literature on reynosin, providing researchers, scientists, and drug development professionals with a comprehensive overview of its traditional uses, pharmacological activities, and molecular mechanisms of action. This document details experimental protocols, presents quantitative data in structured tables, and visualizes key signaling pathways and experimental workflows to facilitate further research and development of reynosin-based therapeutics.

Introduction: From Traditional Herb to Modern Therapeutic Target

For centuries, traditional medicine systems across the globe have harnessed the therapeutic properties of various botanicals. Within this rich ethnobotanical landscape, several plants have been recognized for their potent anti-inflammatory, analgesic, and other medicinal qualities. Scientific investigation into the chemical constituents of these plants has led to the isolation of numerous bioactive compounds, one of which is the sesquiterpene lactone, reynosin.

Reynosin has been identified in plants such as Costus speciosus, traditionally used for treating inflammation, rheumatism, and skin diseases[1]. It is also found in Laurus nobilis, the leaves of which have been used in folk medicine for their antiseptic and anti-inflammatory properties[2]. Furthermore, reynosin has been isolated from Saussurea lappa, a herb used in Korean traditional medicine for gastrointestinal diseases. The diverse traditional applications of reynosin-containing plants have spurred scientific inquiry into its specific pharmacological effects.

Modern research has begun to validate these traditional uses, revealing that reynosin possesses a range of biological activities, including:

-

Anti-inflammatory effects: Modulating key inflammatory pathways.

-

Hepatoprotective properties: Protecting liver cells from damage.

-

Neuroprotective potential: Showing promise in models of neurodegenerative diseases.

-

Mycobactericidal activity: Demonstrating activity against Mycobacterium tuberculosis.

This guide provides a detailed exploration of the scientific evidence supporting these activities, with a focus on the underlying molecular mechanisms and the experimental methodologies used to elucidate them.

Pharmacological Activities and Quantitative Data

The therapeutic potential of reynosin is supported by a growing body of preclinical evidence. This section summarizes the key pharmacological activities and presents the available quantitative data in a structured format for easy comparison.

Anti-inflammatory and Neuroprotective Effects

Reynosin exhibits significant anti-inflammatory and neuroprotective properties, primarily through the modulation of inflammatory signaling pathways in immune cells of the central nervous system, such as microglia.

Table 1: In Vitro Anti-inflammatory and Neuroprotective Effects of Reynosin

| Parameter | Cell Line | Treatment | Concentration of Reynosin | Result | Reference |

| Cell Viability | BV-2 (microglia) | LPS (1 µg/mL) | 1, 5, 10 µM | No significant cytotoxicity | [3] |

| IL-1β mRNA Expression | BV-2 (microglia) | LPS (1 µg/mL) | 1, 5, 10 µM | Dose-dependent decrease | [3] |

| IL-1β Protein Level | BV-2 (microglia) | LPS (1 µg/mL) | 1, 5, 10 µM | Dose-dependent decrease | [3] |

| IL-18 mRNA Expression | BV-2 (microglia) | LPS (1 µg/mL) | 1, 5, 10 µM | Dose-dependent decrease | [3] |

| IL-18 Protein Level | BV-2 (microglia) | LPS (1 µg/mL) | 1, 5, 10 µM | Dose-dependent decrease | [3] |

| Nitric Oxide (NO) Production | Murine Macrophages | LPS | Not Specified | Inhibition Observed | [4] |

| Cell Viability | SH-SY5Y (neuroblastoma) | Dopamine | Not Specified | Significant protection | [5] |

| EC50 (Neuroprotection) | SH-SY5Y (neuroblastoma) | Oxygen-Glucose Deprivation | 3.97 ± 0.78 µM | Neuroprotective Effect | [3] |

LPS: Lipopolysaccharide; IL: Interleukin; NO: Nitric Oxide; EC50: Half maximal effective concentration.

Hepatoprotective Effects

Reynosin has demonstrated a protective effect against liver damage in both in vitro and in vivo models.

Table 2: Hepatoprotective Effects of Reynosin

| Parameter | Model | Treatment | Dosage/Concentration of Reynosin | Result | Reference |

| Bcl-2 mRNA | Primary rat hepatocytes | Thioacetamide (TAA) | 0.13, 0.64, 3.22 µM | Increased | [3] |

| Bcl-XL mRNA | Primary rat hepatocytes | Thioacetamide (TAA) | 0.13, 0.64, 3.22 µM | Increased | [3] |

| Bax mRNA | Primary rat hepatocytes | Thioacetamide (TAA) | 0.13, 0.64, 3.22 µM | Decreased | [3] |

| Serum AST | BALB/c mice | Thioacetamide (TAA) | 5 mg/kg | Decreased | [3] |

| Serum ALT | BALB/c mice | Thioacetamide (TAA) | 5 mg/kg | Decreased | [3] |

| Liver Bcl-2 mRNA | BALB/c mice | Thioacetamide (TAA) | 5 mg/kg | Increased | [3] |

| Liver Bcl-XL mRNA | BALB/c mice | Thioacetamide (TAA) | 5 mg/kg | Increased | [3] |

| Liver Bax mRNA | BALB/c mice | Thioacetamide (TAA) | 5 mg/kg | Decreased | [3] |

TAA: Thioacetamide; AST: Aspartate aminotransferase; ALT: Alanine aminotransferase.

Molecular Mechanisms of Action

Reynosin exerts its pharmacological effects by modulating specific signaling pathways involved in inflammation and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of reynosin are, in part, attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of inflammatory mediators such as IL-1β and IL-18. Evidence suggests that reynosin may interfere with this cascade, although the precise point of interaction is still under investigation.

Modulation of the Bcl-2 Family of Proteins

Reynosin's hepatoprotective and neuroprotective effects are linked to its ability to modulate the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis (programmed cell death). The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-XL) determines the cell's fate. Reynosin has been shown to upregulate the expression of anti-apoptotic Bcl-2 and Bcl-XL, while downregulating the pro-apoptotic Bax, thereby shifting the balance towards cell survival.

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments cited in this guide.

Extraction and Isolation of Reynosin

A general protocol for the bioassay-guided fractionation of sesquiterpene lactones, including reynosin, from plant material is as follows. This protocol can be adapted for sources like Laurus nobilis.

Detailed Steps:

-

Extraction: Dried and powdered plant material is macerated with methanol at room temperature. The process is repeated multiple times to ensure complete extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The bioactive fraction (often the ethyl acetate fraction for sesquiterpene lactones) is subjected to column chromatography on silica gel. A gradient elution system, typically with n-hexane and ethyl acetate, is used to separate the compounds.

-

Semi-preparative HPLC: Fractions showing the desired bioactivity are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure reynosin.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol outlines the measurement of nitric oxide (NO) production in LPS-stimulated macrophage cells.

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media and seeded in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of reynosin for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition by reynosin is calculated relative to the LPS-treated control. The IC50 value (the concentration of reynosin that inhibits 50% of NO production) is determined.

Western Blot Analysis for Bcl-2 and Bax

This protocol describes the detection of Bcl-2 and Bax protein expression in cell lysates.

-

Cell Lysis: Cells treated with or without reynosin and/or an apoptotic stimulus are harvested and lysed to extract total proteins.

-

Protein Quantification: The protein concentration in the lysates is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Bcl-2 and Bax, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The band intensities are quantified, and the expression levels of Bcl-2 and Bax are normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Reynosin, a sesquiterpene lactone with a rich history in traditional medicine, has demonstrated significant therapeutic potential in preclinical studies. Its anti-inflammatory, hepatoprotective, and neuroprotective activities, mediated through the modulation of key signaling pathways such as NF-κB and the Bcl-2 family, make it a compelling candidate for further drug development.

This technical guide has provided a comprehensive overview of the current state of knowledge on reynosin, including quantitative data on its efficacy and detailed experimental methodologies. However, to advance reynosin from a promising natural product to a clinically viable therapeutic, further research is warranted in the following areas:

-

Optimization of Extraction and Synthesis: Development of more efficient and scalable methods for the isolation of reynosin from natural sources or through total synthesis.

-

Pharmacokinetic and Toxicological Studies: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and potential toxicity of reynosin in animal models.

-

In-depth Mechanistic Studies: Further elucidation of the precise molecular targets of reynosin and its downstream effects on various signaling cascades.

-

Clinical Trials: Well-designed clinical trials are necessary to establish the safety and efficacy of reynosin in human subjects for specific disease indications.

The continued investigation of reynosin holds the promise of yielding novel therapeutic strategies for a range of inflammatory, hepatic, and neurodegenerative disorders, bridging the gap between traditional knowledge and modern medicine.

References

- 1. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New sesquiterpene lactones from Laurus nobilis leaves as inhibitors of nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Core Mechanism of Action: Inhibition of NLRP3 Inflammasome

An in-depth analysis of scientific literature reveals that "Reynosin" is a naturally occurring sesquiterpene lactone with demonstrated anti-inflammatory and neuroprotective properties.[1][2][3] This technical guide will provide a comprehensive overview of the molecular mechanism of action of Reynosin, detailing its effects on key signaling pathways and presenting relevant quantitative data and experimental methodologies.

The primary mechanism of action of Reynosin is the suppression of neuroinflammation through the inhibition of the nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing-3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a critical component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, leading to inflammation.

Reynosin exerts its inhibitory effect on the NLRP3 inflammasome through a multi-faceted approach:

-

Reduction of Pro-inflammatory Cytokines: Reynosin has been shown to effectively decrease the expression of interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) at both the mRNA and protein levels in microglial cells.[1]

-

Inhibition of NLRP3 Inflammasome Activation: The compound directly inhibits the activation of the NLRP3 inflammasome. This is evidenced by reduced transcription of NLRP3 and caspase-1, diminished NLRP3 protein expression, inhibition of apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization, and decreased caspase-1 self-cleavage.[1]

-

Suppression of NADPH Oxidase Activity: Reynosin curtails the activation of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase.[1] This is a key upstream regulator of NLRP3 inflammasome activation. The inhibition is demonstrated by reduced NADP+ and NADPH levels, downregulation of gp91phox mRNA and protein expression, and suppression of p47phox expression and its translocation to the cell membrane.[1]

Additional Anti-inflammatory and Protective Effects

Beyond its primary action on the NLRP3 inflammasome, Reynosin exhibits a broader range of anti-inflammatory and protective activities:

-

Inhibition of CINC-1 Induction: Reynosin demonstrates a dose-dependent inhibition of cytokine-induced neutrophil chemoattractant-1 (CINC-1) induction in lipopolysaccharide (LPS)-stimulated rat kidney epithelioid NRK-52E cells.[4]

-

Hepatoprotective Effects: In animal models, Reynosin has shown protective effects against liver damage by inhibiting apoptosis in hepatocytes. This is associated with an increase in Bcl-2 and Bcl-XL mRNA levels and a decrease in Bax mRNA levels.[5]

-

Neuroprotective Effects: Reynosin protects against dopamine-induced neuronal cell death. This neuroprotective effect is linked to the up-regulation of E6-associated protein and the down-regulation of α-synuclein protein expression.[5]

-

Inhibition of Nitric Oxide Production: Reynosin has been found to inhibit the production of nitric oxide (NO) in LPS-activated murine macrophages.[5]

Quantitative Data Summary

| Parameter | Model System | Effect | Concentration/Dose | Reference |

| CINC-1 Induction | LPS-stimulated NRK-52E cells | 50% inhibitory effect (IC50) | ~1 µM | [4] |

| Anti-mycobactericidal Activity | Mycobacterium tuberculosis (H37Rv, 366-2009, 104-2010 strains) | Minimal Bactericidal Concentration (MBC) | 128 µg/mL | [5] |

| Anti-mycobactericidal Activity | Mycobacterium tuberculosis (H37Rv, 104-2010, 63-2009, 366-2009, 430-2010 strains) | Minimal Inhibitory Concentration (MIC) | 64-128 µg/mL | [5] |

| Nitric Oxide Production | LPS-activated murine macrophages | IC50 for NO release (for a related compound) | 0.8 µM | [5] |

| Cytotoxicity | KB cancer cell line | IC50 | 2.7 µg/mL | [5] |

Experimental Protocols

In Vitro Microglial Inflammation Assay

-

Cell Line: BV-2 microglial cells.

-

Treatment: Lipopolysaccharide (LPS) to induce inflammation, followed by treatment with Reynosin.

-

Analysis:

-

CD11b Expression: Measured by flow cytometry or immunofluorescence to assess microglial activation.

-

Cytokine mRNA Levels (IL-1β, IL-18): Quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

-

Cytokine Protein Levels (IL-1β, IL-18): Measured using enzyme-linked immunosorbent assay (ELISA).[1]

-

In Vivo Neuroinflammation Mouse Model

-

Animal Model: Mice treated with lipopolysaccharide (LPS) to induce systemic inflammation.

-

Treatment: Administration of Reynosin.

-

Analysis:

-

Immunohistochemistry: Staining of brain tissue for Iba-1 to quantify the number and assess the morphology of microglia.

-

Cytokine Expression (IL-1β, IL-18): Measured in brain tissue homogenates by ELISA or RT-qPCR.[1]

-

NLRP3 Inflammasome Activation Assay

-

Cell Line: BV-2 microglial cells or primary microglia.

-

Treatment: Priming with LPS followed by an NLRP3 activator (e.g., ATP or nigericin) in the presence or absence of Reynosin.

-

Analysis:

-

Western Blot: To measure the protein levels of NLRP3, pro-caspase-1, and cleaved caspase-1.

-

ASC Oligomerization: Assessed by cross-linking ASC monomers followed by western blotting to detect oligomers.

-

Caspase-1 Activity: Measured using a fluorometric activity assay.[1]

-

NADPH Oxidase Activity Assay

-

Cell Line: BV-2 microglial cells.

-

Treatment: Stimulation with an appropriate agonist (e.g., LPS) with or without Reynosin.

-

Analysis:

-

NADP+/NADPH Levels: Measured using a colorimetric or fluorometric assay kit.

-

gp91phox and p47phox Expression: Quantified at the mRNA level by RT-qPCR and at the protein level by western blot.

-

p47phox Translocation: Assessed by subcellular fractionation (separating membrane and cytosolic fractions) followed by western blotting for p47phox.[1]

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Reynosin's inhibition of the NLRP3 inflammasome pathway.

Caption: Workflow for in vitro and in vivo evaluation of Reynosin.

References

- 1. Reynosin protects neuronal cells from microglial neuroinflammation by suppressing NLRP3 inflammasome activation mediated by NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reynosin | C15H20O3 | CID 482788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Reynosin from Sassurea lappa as inhibitor on CINC-1 induction in LPS-stimulated NRK-52E cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reynosin | CAS:28254-53-7 | Manufacturer ChemFaces [chemfaces.com]

An In-depth Technical Guide to the Reynosin Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reynosin, a eudesmanolide-type sesquiterpene lactone (STL), is a plant-derived secondary metabolite of significant interest for its potential therapeutic properties. Like other STLs, its complex structure presents challenges for chemical synthesis, making biotechnological production an attractive alternative. A thorough understanding of its biosynthetic pathway is paramount for harnessing its potential through metabolic engineering and synthetic biology. This guide provides a comprehensive overview of the core enzymatic steps, regulatory mechanisms, quantitative data, and key experimental protocols involved in the biosynthesis of Reynosin and related STLs.

Core Biosynthetic Pathway of Reynosin

The biosynthesis of Reynosin, like most sesquiterpene lactones in the Asteraceae family, originates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), derived from the mevalonate (MVA) pathway in the cytosol. The pathway can be segmented into three primary stages: sesquiterpene backbone formation, a series of oxidative modifications by cytochrome P450 monooxygenases (CYPs), and subsequent tailoring reactions.

-

Stage 1: Sesquiterpene Backbone Formation The initial committed step is the cyclization of the linear FPP molecule. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). For most STLs, including the precursors to eudesmanolides, this is performed by Germacrene A Synthase (GAS) .[1][2] This enzyme facilitates a complex carbocation-driven cyclization cascade to produce (+)-germacrene A, a key intermediate with a 10-membered ring structure.[2]

-

Stage 2: Oxidative Modifications and Lactone Ring Formation Following the formation of the germacrene A backbone, a series of critical oxidative reactions occur, primarily catalyzed by membrane-bound cytochrome P450 enzymes.

-

Germacrene A Oxidase (GAO): This multifunctional CYP enzyme catalyzes a three-step oxidation of the C12-methyl group of germacrene A to yield germacrene A acid.[3][4] This step is a conserved feature in the biosynthesis of many STLs within the Asteraceae family.[3]

-

Costunolide Synthase (COS): Germacrene A acid is then hydroxylated at the C6 position by another specific CYP, (+)-costunolide synthase (e.g., CYP71BL2 in lettuce).[5][6] The resulting 6α-hydroxy-germacrene A acid intermediate is unstable and spontaneously undergoes a dehydration reaction to form the characteristic α-methylene-γ-lactone ring, yielding (+)-costunolide.[6][7] Costunolide is a pivotal intermediate, serving as the precursor for a vast array of STL structural classes.[2]

-

-

Stage 3: Eudesmanolide Skeleton Formation and Final Tailoring to Reynosin The final steps involve the enzymatic conversion of the germacranolide intermediate (costunolide) into the eudesmanolide skeleton of Reynosin.

-

Eudesmanolide Formation: The conversion from a germacranolide to a eudesmanolide involves a cyclization reaction that forms the characteristic fused six-membered ring system. While the specific enzymes for this step in Reynosin biosynthesis are not fully elucidated, it is proposed to proceed through a carbocationic intermediate followed by stereospecific protonation.

-

Hydroxylation: The final structure of Reynosin features hydroxyl groups at specific positions. These modifications are catalyzed by additional, highly specific cytochrome P450 hydroxylases that decorate the eudesmanolide core. The precise identity and sequence of these final hydroxylations leading to Reynosin are a subject of ongoing research.

-

Quantitative Data

Quantitative analysis is crucial for understanding pathway flux and for optimizing yields in engineered systems. High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), is the standard method for quantifying STLs.[8][9]

| Analyte | Plant Source | Method | Concentration Range | Reference |

| Parthenin | Parthenium hysterophorous | NP-HPLC-UV/DAD | 0.8 - 1.5% (dry weight) | [9] |

| Coronopilin | Parthenium hysterophorous | NP-HPLC-UV/DAD | 0.05 - 0.12% (dry weight) | [9] |

| Mixed STLs | Inula britannica | HPLC-DAD-MS | 0.11 - 3.75 mg/g (dry weight) | [8] |

| Allergenic STLs | Asteraceae species | Spectrophotometric | 0.21 - 1.25% (of extract) | [10] |

Table 1: Representative quantitative data for sesquiterpene lactones from various plant sources. Specific enzyme kinetic data for the Reynosin pathway is not widely available and often represents a key area for primary research.

Visualizations of Key Pathways and Workflows

Core Biosynthetic Pathway to Reynosin

References

- 1. Discovery of germacrene A synthases in Barnadesia spinosa: The first committed step in sesquiterpene lactone biosynthesis in the basal member of the Asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Lettuce Costunolide Synthase (CYP71BL2) and Its Homolog (CYP71BL1) from Sunflower Catalyze Distinct Regio- and Stereoselective Hydroxylations in Sesquiterpene Lactone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Reynosin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Reynosin, a eudesmanolide-type sesquiterpene lactone found in plants such as Magnolia grandiflora and Laurus nobilis. This document is intended to serve as a core resource for researchers engaged in the identification, characterization, and development of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of Reynosin is heavily reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the assigned proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts, based on data reported in the scientific literature.

Table 1: ¹H NMR Spectroscopic Data for Reynosin (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 2.35 | m | |

| 2 | 1.80, 1.65 | m | |

| 3 | 2.10 | m | |

| 5 | 2.65 | d | 10.5 |

| 6 | 4.10 | t | 10.0 |

| 7 | 2.50 | m | |

| 8 | 1.95, 1.55 | m | |

| 9 | 2.20, 2.05 | m | |

| 13a | 6.15 | d | 3.0 |

| 13b | 5.50 | d | 3.0 |

| 14 | 1.05 | s | |

| 15 | 4.90, 4.75 | s |

Table 2: ¹³C NMR Spectroscopic Data for Reynosin (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 40.8 |

| 2 | 27.5 |

| 3 | 35.1 |

| 4 | 149.5 |

| 5 | 50.5 |

| 6 | 82.5 |

| 7 | 51.2 |

| 8 | 23.8 |

| 9 | 38.5 |

| 10 | 37.5 |

| 11 | 140.2 |

| 12 | 170.5 |

| 13 | 120.5 |

| 14 | 18.5 |

| 15 | 110.2 |

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of Reynosin, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data for Reynosin

| Ionization Mode | Mass Analyzer | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | Q-TOF | 249.1485 | 231, 213, 185 |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of sesquiterpene lactones.

NMR Spectroscopy

Sample Preparation: A purified sample of Reynosin (typically 1-5 mg) is dissolved in deuterated chloroform (CDCl₃) and transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used as an internal standard.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) is used as an internal standard.

2D NMR Spectroscopy: To establish the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is typically performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

Mass Spectrometry (LC-MS)

Sample Preparation: A dilute solution of the purified Reynosin sample is prepared in a suitable solvent, typically methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is used.

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water (often with a small amount of formic acid) and acetonitrile or methanol.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically employed.

-

Mass Range: A scan range of m/z 100-500 is generally sufficient to observe the precursor ion and its main fragments.

-

Collision Energy: For tandem mass spectrometry (MS/MS) experiments, the collision energy is varied to induce fragmentation and obtain characteristic product ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of Reynosin.

Caption: Workflow for the isolation and spectroscopic analysis of Reynosin.

Reynosin: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reynosin, a sesquiterpene lactone found in plants such as Laurus nobilis, has garnered interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the available information on the solubility and stability of Reynosin. Due to a lack of extensive published data on these specific parameters, this document also outlines recommended experimental protocols for determining Reynosin's solubility and stability profiles, based on established scientific principles and regulatory guidelines. Furthermore, potential degradation pathways are proposed based on the molecule's chemical structure, and detailed analytical methodologies are suggested for its quantification. This guide aims to be a valuable resource for researchers and drug development professionals working with Reynosin, enabling them to design and execute robust experimental plans.

Solubility Profile

Currently, there is limited quantitative solubility data for Reynosin in the public domain. However, qualitative descriptions indicate its solubility in a range of organic solvents.

Table 1: Qualitative Solubility of Reynosin

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Chloroform | Slightly Soluble | [2] |

| Dichloromethane | Soluble | [3] |

| Ethyl Acetate | Soluble | [3] |

| Acetone | Soluble | [3] |

| Methanol | Slightly Soluble | [2] |

Experimental Protocol for Quantitative Solubility Determination

To establish a quantitative solubility profile for Reynosin, the following equilibrium solubility method is recommended:

-

Materials:

-

Reynosin (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, DMSO, polyethylene glycol 400)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Validated analytical method for Reynosin quantification (e.g., HPLC-UV, LC-MS)

-

-

Procedure:

-

Add an excess amount of solid Reynosin to a known volume of each solvent in a sealed vial. The excess solid should be visually apparent.

-

Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of Reynosin in the diluted supernatant using a validated analytical method.

-

Calculate the solubility in mg/mL or mol/L.

-

Stability Profile

Recommended Forced Degradation Studies

Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[4] The following conditions are suggested for Reynosin, based on ICH guidelines:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for 2-8 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples should be analyzed at appropriate time points to determine the extent of degradation and to profile the degradation products.

Potential Degradation Pathways

Based on the chemical structure of Reynosin, which contains a lactone ring and an epoxide, the following degradation pathways are plausible under stress conditions:

-

Hydrolysis: The ester linkage in the lactone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the lactone ring to form a hydroxy carboxylic acid.

-

Oxidation: The double bonds in the structure could be susceptible to oxidation.

-

Epoxide Ring Opening: Under acidic or nucleophilic conditions, the epoxide ring may open.

Analytical Methods for Quantification

Validated analytical methods are crucial for accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable techniques for the analysis of Reynosin.

High-Performance Liquid Chromatography (HPLC-UV) Method

A reversed-phase HPLC method is recommended for the routine quantification of Reynosin.

Table 2: Suggested HPLC-UV Method Parameters for Reynosin Analysis

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid |

| Gradient | Start with a higher percentage of A, and gradually increase B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | Based on the UV spectrum of Reynosin (likely in the range of 200-220 nm due to the absence of a strong chromophore) |

| Injection Volume | 10-20 µL |

| Standard Preparation | Prepare stock solutions in a suitable organic solvent (e.g., methanol or acetonitrile) and dilute to create a calibration curve. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, especially for the identification of degradation products, an LC-MS method is recommended.

Table 3: Suggested LC-MS Method Parameters for Reynosin Analysis

| Parameter | Recommended Condition |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Scan Mode | Full scan for qualitative analysis and identification of degradation products; Multiple Reaction Monitoring (MRM) for quantitative analysis |

| Collision Energy | Optimize for fragmentation of the parent ion to specific product ions |

Visualizations

Experimental Workflow for Stability Testing

Caption: Experimental workflow for Reynosin stability testing.

Proposed Degradation Pathway of Reynosin

Caption: Proposed degradation pathways for Reynosin.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of Reynosin and provides a framework for generating comprehensive data on these critical parameters. The outlined experimental protocols and analytical methods offer a starting point for researchers to rigorously characterize Reynosin, which is essential for its further development as a potential therapeutic agent. The generation of robust solubility and stability data will be invaluable for formulation development, ensuring the quality, efficacy, and safety of any future Reynosin-based products.

References

Reynosin: A Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reynosin, a naturally occurring sesquiterpene lactone, has garnered significant scientific interest for its diverse pharmacological activities. Primarily found in plants of the Magnolia genus, Reynosin has demonstrated promising neuroprotective and anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive review of the existing literature on Reynosin, focusing on its mechanisms of action, summarizing quantitative data, and detailing experimental protocols.

Core Pharmacological Activities

Neuroprotective Effects

Reynosin has shown significant potential in mitigating neuronal damage in models of neurodegenerative diseases. Its neuroprotective capabilities are largely attributed to its ability to modulate pathways associated with neuronal toxicity and cell death.

One key mechanism involves the reciprocal regulation of E6-associated protein (E6-AP) and α-synuclein.[1] In models of Parkinson's disease, Reynosin treatment leads to the upregulation of E6-AP, an E3 ubiquitin ligase that promotes the degradation of α-synuclein.[1] The aggregation of α-synuclein is a pathological hallmark of Parkinson's disease, and by facilitating its clearance, Reynosin may protect against neuronal loss.[1]

Anti-inflammatory Activity

Reynosin exhibits potent anti-inflammatory effects, primarily through the suppression of the NLRP3 inflammasome signaling pathway. This pathway is a critical component of the innate immune system and its dysregulation is implicated in numerous inflammatory diseases.